molecular formula C18H22N2O6 B2430209 1,5-Dibutoxy-4,8-dinitronaphthalene CAS No. 303777-49-3

1,5-Dibutoxy-4,8-dinitronaphthalene

Cat. No.: B2430209
CAS No.: 303777-49-3
M. Wt: 362.382
InChI Key: XLMZOWRZNHNYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibutoxy-4,8-dinitronaphthalene: is an organic compound with the molecular formula C18H22N2O6 It is a derivative of naphthalene, characterized by the presence of two butoxy groups and two nitro groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibutoxy-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dibutoxynaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired dinitro compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of mixed acid nitration. This process includes the nitration of naphthalene with a mixture of nitric acid and sulfuric acid in an organic solvent such as dichloroethane. The reaction is conducted at temperatures ranging from 15°C to 80°C, followed by the separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibutoxy-4,8-dinitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield the corresponding amines.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,5-Dibutoxy-4,8-dinitronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-dibutoxy-4,8-dinitronaphthalene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can undergo redox reactions, while the butoxy groups can participate in various substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on molecular pathways .

Comparison with Similar Compounds

  • 1,3-Dibutoxy-4,8-dinitronaphthalene
  • 1,5-Dibutoxy-2,6-dinitronaphthalene
  • 1,5-Dibutoxy-4,8-diaminonaphthalene

Comparison: 1,5-Dibutoxy-4,8-dinitronaphthalene is unique due to the specific positioning of its butoxy and nitro groups, which influence its reactivity and applications.

Properties

IUPAC Name

1,5-dibutoxy-4,8-dinitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMZOWRZNHNYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OCCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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